4'-Nitro-4-dimethylaminobenzhydrol
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4’-Nitro-4-dimethylaminobenzhydrol has been studied. For instance, the phase diagram representing solid–liquid equilibrium of entire range of composition and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, related compounds such as 4-dimethylaminobenzaldehyde have been studied. For instance, 4-dimethylaminobenzaldehyde has been used as a color reagent for the determination of hydroxyproline level .Scientific Research Applications
Dimer Formation
The compound has been studied for its ability to form stable dimers in solution . The existence of these dimers was first established in a vapor phase in 1965 . The dimers are stable in neutral and moderately acidic solutions, and their UV-Vis spectra are similar to the spectra of the same solutions of 4-dimethylaminoazobenzene (DAB) containing DAB2 dimers as the ground state .
Color Change Mechanism
The compound is involved in color change mechanisms. In the process of dimer formation, the yellow color of the initial solution changes to red . This color change is due to the reversible conversion of the dimers to di- and triprotonated dimers under conditions of low and moderate acidity .
Photoexcited Structural Dynamics
The compound has been used in studies of photoexcited structural dynamics . Using Femtosecond Stimulated Raman Spectroscopy (FSRS), researchers have determined the structural transients in the trans → cis photoisomerization of the azobenzene derivative .
Trans-Cis Isomerization
The compound is used in many applications because of its robust and reversible light-induced trans-cis isomerization about the N=N bond . This ultrafast reaction has not been conclusively defined, and the compound is used in research to further understand this mechanism .
Catalysis
The compound has been used in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule . The application of catalysts such as Ag–Al2O3, Ag–MgO, and Ag–CeO2 in the synthesis process has yielded interesting results .
Future Directions
While specific future directions for 4’-Nitro-4-dimethylaminobenzhydrol are not available in the retrieved data, the compound’s unique molecular structure makes it an ideal candidate for various scientific experiments. Theoretical and computational chemistry aims to develop chemical theory and to apply numerical computation and simulation to reveal the mechanism behind complex chemical phenomena via quantum theory and statistical mechanics .
Mechanism of Action
Mode of Action
The mode of action of 4’-Nitro-4-dimethylaminobenzhydrol involves a robust and reversible light-induced trans-cis isomerization about the N-N bond . The reaction mechanism includes initial dilation of the CNN bend later joined by quick movement along the CCNN, CNNC, and NNCC torsional coordinates that constitutes a mixed inversion-rotation mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Nitro-4-dimethylaminobenzhydrol. For instance, light conditions may affect the compound’s isomerization process .
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOLNCVAQTGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Nitro-4-dimethylaminobenzhydrol |
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